
4-(4-Cyanophenylmethoxy)phenylboronic acid
Overview
Description
“4-(4-Cyanophenylmethoxy)phenylboronic acid” is a boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . The molecular formula of this compound is C14H12BNO3 .
Synthesis Analysis
The synthesis of boronic acids often involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid . Aryl halides or triflates can be coupled with diboronyl reagents using transition metal catalysts .
Molecular Structure Analysis
The boron atom in boronic acids is sp2-hybridized and contains an empty p-orbital . This planar compound has idealized C2V molecular symmetry .
Chemical Reactions Analysis
Boronic acids are used in various chemical reactions. For instance, they are used in palladium-catalyzed Suzuki-Miyaura cross-coupling in water . They are also used in ruthenium catalyzed direct arylation of benzylic sp3 carbons of acyclic amines with arylboronates .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 253.06 g/mol . More detailed physical and chemical properties are not available in the current literature.
Scientific Research Applications
Organic Synthesis and Material Science
4-(4-Cyanophenylmethoxy)phenylboronic acid, as part of the broader family of benzoxaboroles and phenylboronic acids, has been extensively studied for its properties and applications in organic synthesis. Benzoxaboroles, including derivatives of phenylboronic acids, are recognized for their unique structural characteristics that allow for diverse chemical reactivity and binding capabilities. These compounds have found applications as building blocks in organic synthesis, where their ability to form stable covalent bonds with diverse molecular partners is particularly valuable. Moreover, their role as intermediates in the synthesis of complex organic molecules highlights their importance in drug discovery and material science (Adamczyk-Woźniak et al., 2009).
Biomedical Applications
The biomedical applications of compounds related to this compound are particularly noteworthy in the context of drug development and diagnostic assays. Phenylboronic acids and their derivatives have been explored for their biological activities, including their potential as therapeutic agents. These compounds can interact with biological molecules, such as proteins and sugars, in a way that can be harnessed for targeted drug delivery systems. Their ability to bind to sugar molecules, for instance, has been utilized in the development of sensors and delivery mechanisms for medications, particularly in the treatment of diseases like diabetes where sugar levels need to be carefully monitored (Anzai, 2016).
Advanced Drug Delivery Systems
Phenylboronic acids have been incorporated into sophisticated drug delivery systems, including pH- and sugar-sensitive mechanisms. These systems are designed to respond to the physiological conditions of their environment, releasing therapeutic agents in a controlled manner. Such smart delivery systems are particularly promising for the targeted treatment of chronic conditions, where precise control over drug release can significantly enhance treatment efficacy and patient compliance (Sato et al., 2011).
Future Directions
Boronic acids have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity. Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing . Therefore, it is expected that the studies with boronic acids in Medicinal Chemistry will be extended in order to obtain new promising drugs shortly .
Mechanism of Action
Target of Action
The primary target of (4-((4-Cyanobenzyl)oxy)phenyl)boronic acid, also known as 4-(4-Cyanophenylmethoxy)phenylboronic acid, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the SM cross-coupling reaction pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon–carbon bonds .
Pharmacokinetics
It is known that boronic acids and their esters, such as this compound, are only marginally stable in water . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by its stability in aqueous environments .
Result of Action
The result of the compound’s action is the formation of carbon–carbon bonds via the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of the compound is influenced by the reaction conditions. The SM cross-coupling reaction, in which the compound is involved, benefits from exceptionally mild and functional group tolerant conditions . Additionally, the compound’s susceptibility to hydrolysis at physiological pH suggests that its action, efficacy, and stability may be influenced by environmental factors such as pH .
Biochemical Analysis
Biochemical Properties
4-(4-Cyanophenylmethoxy)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols and other molecules containing hydroxyl groups. This property makes it an effective tool for the detection and quantification of sugars and other biomolecules. The compound interacts with enzymes such as glycosidases and proteins that have hydroxyl groups, forming stable complexes that can be used in various analytical techniques . These interactions are primarily based on the boronic acid group’s ability to form reversible covalent bonds with diols, which is a key feature in many biochemical assays.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules through the formation of reversible covalent bonds. This compound can bind to enzymes and proteins, inhibiting or activating their functions depending on the nature of the interaction. For example, it can inhibit glycosidases by binding to their active sites, preventing the hydrolysis of glycosidic bonds . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over extended periods . These changes can affect its long-term impact on cellular function, as the degradation products may have different biochemical properties. Studies have shown that the compound’s stability is influenced by factors such as pH and temperature, which should be carefully controlled in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as enzyme inhibition and disruption of cellular metabolism . These threshold effects highlight the importance of optimizing dosage levels in experimental and therapeutic applications to achieve the desired outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities . These metabolic processes can influence the compound’s overall efficacy and safety, as the metabolites may contribute to its therapeutic or toxic effects.
Properties
IUPAC Name |
[4-[(4-cyanophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO3/c16-9-11-1-3-12(4-2-11)10-19-14-7-5-13(6-8-14)15(17)18/h1-8,17-18H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNORKQBRPHOPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC=C(C=C2)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655845 | |
| Record name | {4-[(4-Cyanophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-70-0 | |
| Record name | {4-[(4-Cyanophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B566878.png)

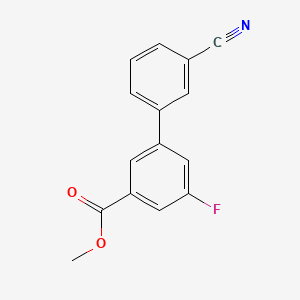
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B566885.png)

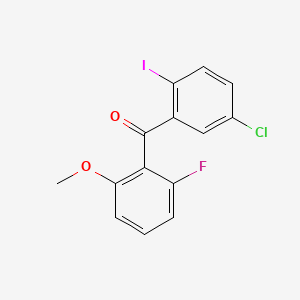
![3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B566890.png)
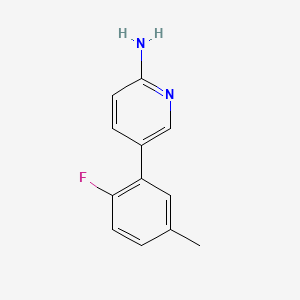
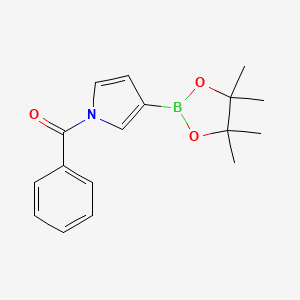
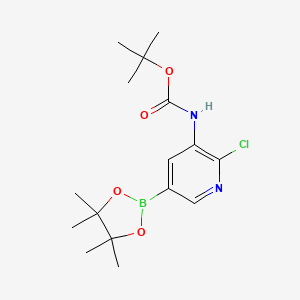
![7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B566897.png)
![5-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B566898.png)


